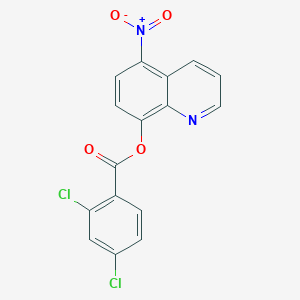
Coq7-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of COQ7-IN-1 involves several steps, including the hydroxylation of 2-polyprenyl-3-methyl-6-methoxy-1,4-benzoquinol (DMQH2) during ubiquinone biosynthesis . Industrial production methods typically involve the use of advanced biotechnological techniques to ensure high yield and purity. The specific reaction conditions and synthetic routes are often proprietary and may involve the use of various catalysts and reagents to facilitate the hydroxylation process .
Chemical Reactions Analysis
COQ7-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various intermediates in the ubiquinone biosynthesis pathway.
Reduction: It can also undergo reduction reactions, which are essential for its role in the electron transport chain.
Substitution: Substitution reactions may occur, particularly in the presence of specific catalysts or under certain conditions.
Common reagents used in these reactions include iron chelating agents, manganese, and cobalt, which can influence the activity of the COQ7 enzyme . Major products formed from these reactions include demethoxyubiquinone and other intermediates in the ubiquinone biosynthesis pathway .
Scientific Research Applications
COQ7-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
COQ7-IN-1 exerts its effects by targeting the COQ7 enzyme, which catalyzes the hydroxylation of DMQH2 during ubiquinone biosynthesis . This enzyme is part of a complex that stabilizes other COQ polypeptides and plays a role in modulating mitochondrial stress responses . The molecular targets and pathways involved include the mitochondrial electron transport chain and various gene expression pathways related to mitochondrial function .
Comparison with Similar Compounds
COQ7-IN-1 is unique in its specific targeting of the COQ7 enzyme. Similar compounds include:
Coenzyme Q10 (ubiquinone): While this compound is involved in its biosynthesis, coenzyme Q10 itself is a well-known antioxidant and essential component of the electron transport chain.
Demethoxyubiquinone: An intermediate in the ubiquinone biosynthesis pathway that accumulates in the absence of functional COQ7.
Other COQ biosynthetic enzymes: Compounds targeting enzymes such as COQ9 and COQ10D8 also play roles in the biosynthesis of coenzyme Q10.
This compound stands out due to its specific inhibition of the COQ7 enzyme, which is crucial for the penultimate step in ubiquinone biosynthesis .
Properties
Molecular Formula |
C14H10ClN3O |
|---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H10ClN3O/c15-11-6-7-13(16-9-11)18-14(19)8-12(17-18)10-4-2-1-3-5-10/h1-9,17H |
InChI Key |
IRQULQWSSURBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl)propanoic acid](/img/structure/B10824629.png)
![2-[3-[2-[2-[2-[2-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10824631.png)
![ethyl 4-hydroxy-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-5-[(E)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate](/img/structure/B10824637.png)

![N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B10824672.png)


![Ethyl 5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methylene]-2-(7-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B10824683.png)
![1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B10824693.png)
![(2,6-dimethylpyridin-4-yl)-[4-[7-(4-hydroxycyclohexyl)-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-5-yl]piperidin-1-yl]methanone](/img/structure/B10824701.png)
![N-[(4-methoxyphenyl)methyl]-2-thiophen-2-yl-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10824713.png)
![[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone;hydrochloride](/img/structure/B10824719.png)

